GLPG1972/S201086 Selectivity Profile: ADAMTS-4 vs. MMP Family Discrimination
GLPG1972/S201086 demonstrates 8-fold selectivity for ADAMTS-5 (IC₅₀ = 19 ± 2 nM) over ADAMTS-4 (IC₅₀ = 156 nM), and 60-fold to >5,000-fold selectivity over the broader MMP family including MMP-1, MMP-2, MMP-9, MMP-13, and TACE [1]. In contrast, arylsulfonamide compound 18 exhibits comparable nanomolar potency against ADAMTS-5, ADAMTS-4, and MMP-13 without isoform discrimination [2].
| Evidence Dimension | Isoform and family selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | ADAMTS-5 IC₅₀ = 19 nM; ADAMTS-4 IC₅₀ = 156 nM; MMP family IC₅₀ >1,140 nM (≥60-fold) |
| Comparator Or Baseline | Arylsulfonamide compound 18: ADAMTS-5 IC₅₀ = nanomolar; ADAMTS-4 IC₅₀ = nanomolar; MMP-13 IC₅₀ = nanomolar |
| Quantified Difference | GLPG1972: 8-fold ADAMTS-5/4 selectivity and ≥60-fold over MMPs; compound 18: no selectivity between ADAMTS-5, ADAMTS-4, and MMP-13 |
| Conditions | Fluorescence-based biochemical assay using recombinant human enzymes |
Why This Matters
High MMP family selectivity (≥60-fold) minimizes confounding off-target effects on collagenolysis pathways, enabling cleaner attribution of aggrecan degradation inhibition to ADAMTS-5.
- [1] Clement-Lacroix P, Little CB, Smith MM, et al. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5. Osteoarthritis Cartilage. 2022;30(2):291-301. doi:10.1016/j.joca.2021.11.005 View Source
- [2] Nuti E, Santamaria S, Casalini F, et al. Arylsulfonamide inhibitors of aggrecanases as potential therapeutic agents for osteoarthritis: Synthesis and biological evaluation. Eur J Med Chem. 2013;62:379-394. doi:10.1016/j.ejmech.2012.12.045 View Source
